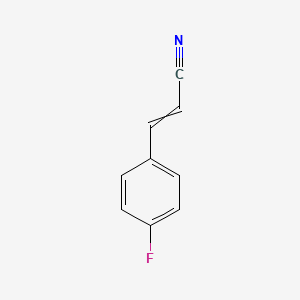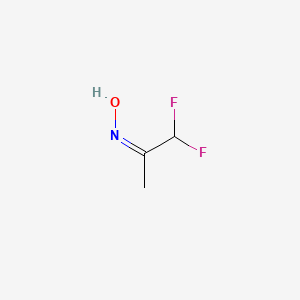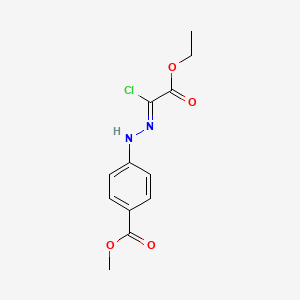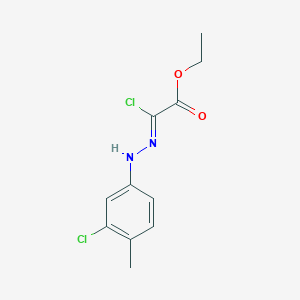![molecular formula C10H9Cl3N2O2 B7855997 Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate](/img/structure/B7855997.png)
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is an organic compound that features a complex arrangement of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate typically begins with the preparation of 3,4-dichlorophenylhydrazine and ethyl 2-chloroacetate as the primary reactants.
Condensation Reaction: : The first step involves the condensation of 3,4-dichlorophenylhydrazine with ethyl 2-chloroacetate under basic or acidic conditions, often employing catalysts like sodium acetate or acetic acid to facilitate the reaction. The reaction typically occurs under reflux conditions for several hours.
Purification: : After the reaction, the crude product is purified by recrystallization or chromatographic techniques to obtain this compound in a pure form.
Industrial Production Methods
Industrial-scale production may involve optimizing the reaction parameters, such as temperature, pressure, and solvent choice, to increase yield and efficiency. Continuous flow reactors and advanced separation techniques like high-performance liquid chromatography (HPLC) might be employed.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: : Due to the presence of chlorine atoms, Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate can undergo nucleophilic substitution reactions.
Oxidation and Reduction: : The compound can participate in both oxidation and reduction reactions, altering its functional groups.
Condensation: : Given its hydrazine derivative, it can engage in further condensation reactions with carbonyl compounds.
Common Reagents and Conditions
Nucleophiles: : Hydroxide ions, ammonia, and amines can be used in substitution reactions.
Oxidizing Agents: : Potassium permanganate or chromium trioxide can be used for oxidation.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride can be employed for reduction.
Major Products Formed
Substitution: : Formation of compounds with different substituents replacing the chlorine atoms.
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced hydrazine derivatives.
Scientific Research Applications
Chemistry
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals. Its unique structure allows it to be a versatile building block.
Biology
The compound is studied for its potential biological activity, including antifungal, antibacterial, and anti-inflammatory properties. Researchers investigate its interaction with biological macromolecules.
Medicine
In medicinal chemistry, it is explored for developing new drugs, particularly due to its potential to interfere with microbial growth and inflammation pathways.
Industry
In the industrial sector, the compound can be used in manufacturing specialty chemicals and agrochemicals.
Mechanism of Action
The compound's mechanism of action in biological systems involves its interaction with enzymes and proteins, potentially inhibiting or modifying their activity. The hydrazine moiety can form covalent bonds with biological targets, disrupting their normal function. The chlorine atoms may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Ethyl (2Z)-2-chloro-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate is unique due to its specific combination of functional groups.
Similar Compounds
Ethyl (2Z)-2-bromo-2-[2-(3,4-dichlorophenyl)hydrazin-1-ylidene]acetate: : Similar structure with bromine instead of chlorine.
Ethyl (2Z)-2-chloro-2-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate: : Variation in the position of chlorine on the phenyl ring.
Mthis compound: : Methyl ester instead of ethyl ester.
This compound stands out due to its specific functional arrangement, influencing its reactivity and applications uniquely compared to these similar compounds.
Properties
IUPAC Name |
ethyl (2Z)-2-chloro-2-[(3,4-dichlorophenyl)hydrazinylidene]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-6-3-4-7(11)8(12)5-6/h3-5,14H,2H2,1H3/b15-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOGYRKRLMDUHG-DHDCSXOGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC(=C(C=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/NC1=CC(=C(C=C1)Cl)Cl)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
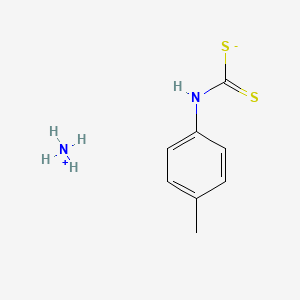

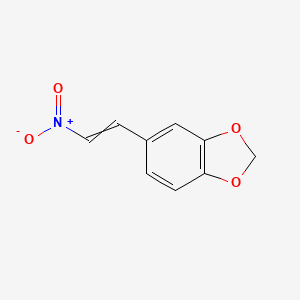
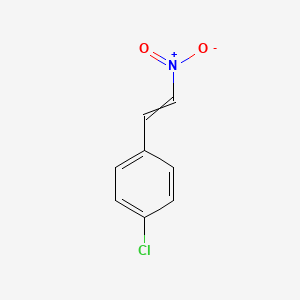
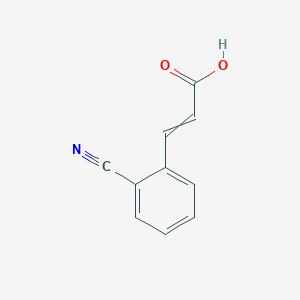
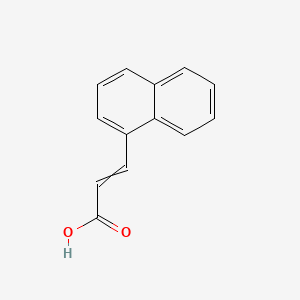

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)](/img/structure/B7855964.png)
